Product packaging for Methyl 3-(benzyloxy)-5-hydroxybenzoate(Cat. No.:CAS No. 54915-31-0)

Methyl 3-(benzyloxy)-5-hydroxybenzoate

Cat. No.: B041502
CAS No.: 54915-31-0
M. Wt: 258.27 g/mol
InChI Key: DDPIXQLSJXBHGF-UHFFFAOYSA-N
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Description

Contextualization of Benzoate (B1203000) Ester Derivatives in Contemporary Chemical Research

Benzoate ester derivatives are a class of organic compounds widely recognized for their diverse applications in pharmaceuticals, fragrances, and material science. In medicinal chemistry, the benzoate ester moiety is a common scaffold found in numerous therapeutic agents. These derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the benzoate core allows for extensive structural modifications to optimize pharmacological profiles.

Overview of Multifaceted Research Paradigms Relevant to Methyl 3-(benzyloxy)-5-hydroxybenzoate

Research involving this compound is primarily centered on its utility as a synthetic intermediate. A notable application is in the synthesis of chromane (B1220400) derivatives, which are being investigated for their potential as antitubercular agents. unimi.itmdpi.com In a study aimed at developing new inhibitors of salicylate (B1505791) synthase (MbtI) in Mycobacterium tuberculosis, a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, was synthesized and subsequently used in cyclization reactions to create novel chromane scaffolds. unimi.itmdpi.com This highlights the role of compounds like this compound in the generation of complex heterocyclic systems for drug discovery.

The structural alerts within this compound, namely the phenol (B47542) and the benzyl (B1604629) ether, provide reactive sites for further chemical modifications, making it a valuable precursor in the development of new chemical entities.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 54915-31-0
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name This compound
Melting Point 96.2-97.6 °C
Boiling Point 436.7±30.0 °C (Predicted)
Density 1.227±0.06 g/cm3 (Predicted)
pKa 8.77±0.10 (Predicted)
Appearance White to off-white solid

Data sourced from available chemical databases. chemicalbook.com

Related Compounds in Research

Compound NameCAS NumberResearch Context
Methyl 3,5-dihydroxybenzoate2150-44-9A precursor in the synthesis of various natural products and pharmaceuticals. nih.gov
3-Hydroxybenzoic acid99-06-4Known to possess various biological activities including antimicrobial and anti-inflammatory properties. rasayanjournal.co.in
Methylparaben99-76-3A widely used preservative in cosmetics and pharmaceutical products. nih.gov
Methyl gallate99-24-1A potent antiviral agent, particularly against herpes simplex virus. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B041502 Methyl 3-(benzyloxy)-5-hydroxybenzoate CAS No. 54915-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPIXQLSJXBHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428678
Record name methyl 3-(benzyloxy)-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54915-31-0
Record name methyl 3-(benzyloxy)-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 3 Benzyloxy 5 Hydroxybenzoate and Its Precursors

Established Synthetic Routes to Methyl 3-(benzyloxy)-5-hydroxybenzoate

The synthesis of this compound typically begins with precursors like 3,5-dihydroxybenzoic acid or its corresponding methyl ester. guidechem.comwikipedia.org The methodologies involve either creating the ester from the carboxylic acid or introducing the characteristic benzyloxy group onto a pre-existing dihydroxy-ester scaffold.

Direct esterification is a fundamental method for producing the precursor Methyl 3,5-dihydroxybenzoate from 3,5-dihydroxybenzoic acid. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst. researchgate.net

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). google.comekb.eg The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester. google.com For instance, reacting 3,5-dihydroxybenzoic acid with methanol and a catalytic amount of sulfuric acid, followed by refluxing for several hours, yields Methyl 3,5-dihydroxybenzoate. google.com The product can then be purified through recrystallization. google.com This method is advantageous due to the low cost of reagents and its straightforward procedure. google.com

ReactantReagentCatalystConditionsProductYieldReference
3,5-Dihydroxybenzoic acidMethanolSulfuric acidReflux, 2hMethyl 3,5-dihydroxybenzoate98% google.com
3,5-Dihydroxybenzoic acidMethanolp-Toluenesulfonic acidReflux, 4hMethyl 3,5-dihydroxybenzoate90.7% google.com

Transesterification is a process where the ester group of a compound is exchanged with another. While not the most direct route to this compound, it represents a viable synthetic strategy, particularly if starting from a different ester of 3-(benzyloxy)-5-hydroxybenzoic acid. This reaction can be catalyzed by either acids or bases. organic-chemistry.org

For example, an ethyl ester of 3-(benzyloxy)-5-hydroxybenzoic acid could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of a catalyst like scandium(III) triflate or silica chloride. organic-chemistry.org The reaction is driven to completion by the high concentration of methanol. The mild conditions of some transesterification protocols, such as those using K₂HPO₄ as a catalyst, can be advantageous as they tolerate various functional groups. organic-chemistry.org

The most common and controlled method for preparing this compound is through a multi-step synthesis. This strategy typically involves two key stages:

Esterification: Synthesis of the precursor, Methyl 3,5-dihydroxybenzoate, from 3,5-dihydroxybenzoic acid as described in section 2.1.1. google.com

Regioselective Alkylation: The selective introduction of a single benzyl (B1604629) group onto one of the two hydroxyl groups of Methyl 3,5-dihydroxybenzoate. unimi.itfordham.edu

This approach allows for precise control over the final structure, ensuring that only one hydroxyl group is benzylated. The process starts with the readily available 3,5-dihydroxybenzoic acid, which is first converted to its methyl ester. google.com Subsequently, a selective O-alkylation is performed using benzyl bromide in the presence of a base. unimi.itrsc.org This method is favored for its control and adaptability.

The critical step in the synthesis of this compound is the regioselective mono-O-alkylation of Methyl 3,5-dihydroxybenzoate. This reaction must be carefully controlled to prevent the formation of the di-O-alkylated byproduct, Methyl 3,5-bis(benzyloxy)benzoate.

The reaction is typically carried out by treating Methyl 3,5-dihydroxybenzoate with a benzylating agent, such as benzyl bromide, in the presence of a base and a suitable solvent. unimi.itrsc.org The choice of reagents and conditions is crucial for achieving high selectivity for the mono-benzylated product.

Key factors influencing regioselectivity include:

Stoichiometry: Using approximately one equivalent of the benzylating agent is critical to favor mono-alkylation.

Base: A mild base like potassium carbonate (K₂CO₃) is often used to deprotonate one phenolic hydroxyl group, enhancing its nucleophilicity. fordham.edursc.org

Solvent and Temperature: Solvents like dimethylformamide (DMF) or acetone are commonly employed. unimi.itfordham.edursc.org Reaction temperature can also be adjusted to control the reaction rate and selectivity; for example, reactions may be run at temperatures ranging from 60 °C to 80 °C. fordham.edu

Research has shown that reacting Methyl 3,5-dihydroxybenzoate with an alkyl halide in DMF with K₂CO₃ can result in a mixture of both mono- and di-alkylated products, which can then be separated by column chromatography. fordham.edu

PrecursorAlkylating AgentBaseSolventTemperatureKey OutcomeReference
Methyl 3,5-dihydroxybenzoateBenzyl bromideK₂CO₃AcetoneRefluxProtection of hydroxyl groups rsc.org
Methyl 3,5-dihydroxybenzoate(Bromomethyl)cyclohexaneK₂CO₃DMF60-80 °CFormation of mono- and di-alkylated products fordham.edu
Methyl 3-(propargyloxy)-5-hydroxybenzoateBenzyl bromideK₂CO₃Not specifiedRefluxProtection of the remaining hydroxyl group unimi.it

The remaining free hydroxyl group in this compound is a site for further chemical modification, allowing for the synthesis of a wide array of derivatives. This functionalization is a key strategy for building more complex molecular architectures.

For example, this hydroxyl group can undergo a second alkylation reaction to introduce a different substituent. In one study, the precursor Methyl 3-hydroxy-5-(propargyloxy)benzoate had its remaining hydroxyl group protected via benzylation with benzyl bromide before subsequent cyclization reactions. unimi.it This demonstrates a sequential alkylation strategy to create asymmetric di-ethers. The resulting compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, was then used to synthesize chromane (B1220400) derivatives being investigated as potential antitubercular agents. unimi.itmdpi.com This highlights how the strategic functionalization of the hydroxyl group is pivotal in medicinal chemistry research. unimi.it

Synthesis of Structurally Related Benzoate (B1203000) Derivatives and Analogs for Research Purposes

The synthetic methodologies used for this compound can be adapted to produce a variety of structurally related benzoate derivatives and analogs for research. These analogs are often synthesized to explore structure-activity relationships in drug discovery or to develop new materials.

Varying the Ether Group: Instead of a benzyl group, other alkyl or arylalkyl groups can be introduced. For instance, research on the alkylation of Methyl 3,5-dihydroxybenzoate with (bromomethyl)cyclohexane yielded both mono- and di-substituted analogs, namely Methyl 3-((cyclohexylmethyl)oxy)-5-hydroxybenzoate and Methyl 3,5-bis((cyclohexylmethyl)oxy)benzoate. fordham.edu

Varying the Ester Group: By using different alcohols during the initial esterification of 3,5-dihydroxybenzoic acid (e.g., ethanol or propanol), a series of alkyl 3,5-dihydroxybenzoates can be produced, which can then be selectively benzylated.

Modifying the Aromatic Ring: Analogs can be synthesized from different starting materials to vary the substitution pattern on the benzene (B151609) ring. Examples include Methyl 3-(benzyloxy)-2-hydroxybenzoate uni.lu and Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate, nih.gov which are positional isomers or feature additional functional groups.

Introducing Other Functional Groups: The hydroxyl group can be replaced with or converted to other functionalities. An example is Methyl 3-cyano-5-hydroxybenzoate, which serves as a different type of building block. nih.gov

The synthesis of these diverse analogs allows researchers to fine-tune the chemical and physical properties of the molecule for specific applications, from medicinal chemistry to materials science.

Methylated Benzyloxybenzoate Derivatives

The synthesis of methylated derivatives of benzyloxybenzoates often starts from dihydroxybenzoic acids. A common strategy involves esterification followed by selective O-methylation. For instance, the synthesis of methyl hydroxy-methoxybenzoates can be achieved through a regioselective protection-deprotection strategy. This involves the esterification of dihydroxybenzoic acids, followed by selective pivaloylation of the less-hindered hydroxyl group. The remaining hydroxyl group is then O-methylated, and subsequent methanolysis of the pivaloyl group yields the desired methylated product.

A general synthetic pathway can be outlined as follows:

Esterification: Dihydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst to form the corresponding methyl ester.

Selective Protection: The less sterically hindered hydroxyl group is protected, for example, with a pivaloyl group.

O-Methylation: The unprotected hydroxyl group is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Deprotection: The protecting group is removed to yield the final methylated benzyloxybenzoate derivative.

Starting MaterialReagentsProductReference
3,5-Dihydroxybenzoic acid1. MeOH, H+; 2. Pivaloyl chloride; 3. (CH3)2SO4, K2CO3; 4. MeOH, H+Methyl 3-hydroxy-5-methoxybenzoate

Halogenated Benzyloxybenzoate Analogs

The introduction of halogen atoms onto the aromatic ring of benzyloxybenzoate analogs can be achieved through various halogenation techniques. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction.

Bromination: The bromination of benzyloxybenzoate esters can be performed using elemental bromine or N-bromosuccinimide (NBS). For example, the bromination of methyl 5-acetyl-2-(benzyloxy)benzoate with NBS can selectively introduce a bromine atom at the α-position of the acetyl group smolecule.com. Aromatic ring bromination can also be achieved, often requiring a Lewis acid catalyst. Thermal benzylic bromination using elemental bromine is another method, though it can sometimes lead to ester cleavage google.com.

Chlorination: Chlorination of the aromatic ring can be accomplished using reagents like N-chlorosuccinimide (NCS) in a suitable solvent such as N,N-dimethylformamide (DMF) chemicalbook.com. For instance, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid is achieved by refluxing with NCS in DMF chemicalbook.com.

SubstrateHalogenating AgentSolventProductReference
Methyl 5-acetyl-2-(benzyloxy)benzoateN-BromosuccinimideNot specifiedMethyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate smolecule.comgoogle.com
2-Amino-3-methylbenzoic acidN-ChlorosuccinimideN,N-Dimethylformamide2-Amino-5-chloro-3-methylbenzoic acid chemicalbook.com

Incorporation of Alternative Ether Linkages (e.g., Allyloxy, Methoxy)

The phenolic hydroxyl group of benzoate precursors offers a convenient site for the introduction of various ether linkages through Williamson ether synthesis.

Allyloxy Derivatives: The synthesis of allyloxybenzoates can be achieved by reacting a hydroxybenzoate with an allyl halide, such as allyl bromide, in the presence of a base. For example, methyl 4-(allyloxy)benzoate is synthesized by treating methyl 4-hydroxybenzoate with sodium hydride to form the phenoxide, which is then reacted with allyl bromide in DMF prepchem.com.

Propargyloxy Derivatives: Similarly, a propargyl group can be introduced. The synthesis of methyl 3-(propargyloxy)-5-hydroxybenzoate starts from methyl 3,5-dihydroxybenzoate, which is reacted with propargyl bromide in the presence of potassium carbonate and 18-crown-6 in DMF. The hydroxyl group at the 5-position can then be benzylated using benzyl bromide and potassium carbonate in acetone to yield methyl 3-(benzyloxy)-5-(propargyloxy)benzoate mdpi.comunimi.it.

Modifications and Transformations Involving the Ester Functionality

The methyl ester group in this compound is amenable to several chemical transformations, providing access to other important functional groups.

Hydrolysis to Carboxylic Acids: The most common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by heating with sodium hydroxide in a mixture of water and methanol mdpi.comunimi.it. The resulting carboxylic acid can then be used in further synthetic steps, such as amide bond formation.

Reduction to Alcohols: The ester functionality can be reduced to a primary alcohol. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation under specific conditions.

Analogs with Diverse Aromatic Ring Substituent Patterns

The synthesis of analogs with different substituents on the aromatic ring allows for the exploration of structure-activity relationships.

Introduction of Nitro Groups: Nitration of the aromatic ring is a common method to introduce a nitro group. For instance, methyl 3,4-dimethoxybenzoate can be nitrated using a mixture of sulfuric acid and nitric acid in acetic acid to yield methyl 2-nitro-4,5-dimethoxybenzoate google.com. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Synthesis of Poly-substituted Analogs: Starting from appropriately substituted benzoic acids, a variety of analogs can be prepared. For example, methyl 3,4-bis(benzyloxy)benzoate can be synthesized from methyl 3,4-dihydroxybenzoate by reaction with benzyl chloride in the presence of potassium carbonate and potassium iodide in acetone chemicalbook.com.

Advanced Synthetic Techniques and Reaction Optimization in Chemical Synthesis

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space.

Ultrasound-Assisted Synthesis Methodologies

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity.

The esterification of benzoic acids with alcohols can be significantly accelerated using ultrasound. For example, the synthesis of saturated aliphatic esters from fatty acids and methanol or ethanol, catalyzed by p-toluenesulfonic acid, was achieved in good yields with short reaction times at room temperature under ultrasonic irradiation tandfonline.com. The esterification of benzoic acid with ethanol has also been studied in a continuous tubular flow reactor heated by microwaves, another energy-efficient technique, demonstrating high conversions at relatively low residence times researchgate.net. In some cases, ultrasound-assisted esterification can reduce the reaction time from hours to minutes and can be performed at room temperature instead of elevated temperatures, thus saving energy biointerfaceresearch.com.

Reaction TypeReactantsCatalystConditionsAdvantagesReference
EsterificationFatty acid, Ethanol/Methanolp-Toluenesulfonic acidUltrasound, 25°C, 20 minShort reaction time, mild conditions tandfonline.com
Esterificationt-Butanol, Fatty acidsNot specifiedUltrasound, Room temp., 15 minReduced reaction time, lower temperature biointerfaceresearch.com
OxidationBenzyl alcohol, AirDiethylene glycol dimethyl etherUltrasound, 40KHz/30W/70°C, 30 minGreen, high yield, short reaction time google.com

Catalyst Selection and Reaction Condition Optimization (e.g., K2CO3, TBAB, AlCl3)

The synthesis of this compound typically originates from its precursor, Methyl 3,5-dihydroxybenzoate. The selective benzylation of one of the two hydroxyl groups is a key transformation that relies heavily on the appropriate selection of catalysts and the optimization of reaction conditions.

Catalyst Selection: Potassium carbonate (K2CO3) is a commonly employed base catalyst for O-alkylation reactions of phenols. fordham.edu Its primary function is to deprotonate the phenolic hydroxyl group, rendering it a more potent nucleophile that can then attack the benzyl halide. The choice of K2CO3 is advantageous due to its moderate basicity, which is often sufficient for phenol (B47542) deprotonation without causing unwanted side reactions, and its affordability and ease of handling. In the synthesis of related dialkylated ethers from Methyl 3,5-dihydroxybenzoate, K2CO3 proved effective in facilitating the reaction. fordham.edu

While not explicitly detailed in the synthesis of the title compound in the provided sources, Tetra-n-butylammonium bromide (TBAB) often serves as a phase-transfer catalyst (PTC) in such reactions. In a biphasic system (e.g., a solid base like K2CO3 and an organic solvent), a PTC like TBAB facilitates the transfer of the anionic phenoxide from the solid or aqueous phase into the organic phase where the alkylating agent (benzyl bromide) resides, thereby accelerating the reaction rate.

Aluminum chloride (AlCl3), a Lewis acid, is not typically used for O-alkylation but is a common catalyst for Friedel-Crafts reactions. For instance, it is used in the synthesis of certain benzoyl-benzoic acid derivatives, which are structurally distinct from the target compound. chemspider.com

Reaction Condition Optimization: Optimization of reaction conditions is critical to maximize the yield of the desired mono-benzylated product while minimizing the formation of the di-benzylated byproduct. Key parameters include temperature, stoichiometry, and reaction time.

Temperature: The reaction temperature significantly influences the rate of alkylation. In the synthesis of O-alkylated derivatives of Methyl 3,5-dihydroxybenzoate, heating the reaction mixture to 80 °C was found to be optimal for driving the reaction to completion within a reasonable timeframe of 3 hours. fordham.edu Lower temperatures, such as 60 °C, were also effective but might require longer reaction times. fordham.edu

Stoichiometry: The molar ratio of reactants is a crucial factor in achieving selective mono-alkylation. To favor the formation of a di-alkylated product, a slight excess of the alkylating agent (2.1 equivalents) and the base (2.0 equivalents) was used relative to the starting dihydroxybenzoate. fordham.edu Conversely, to favor mono-alkylation, one would typically use approximately one equivalent of the alkylating agent.

Reaction Time: The duration of the reaction is optimized to ensure the complete consumption of the limiting reagent. Progress is often monitored using techniques like Thin Layer Chromatography (TLC). For the synthesis of related dialkylated ethers, a 3-hour reaction time at 80 °C was sufficient. fordham.edu

A summary of optimized conditions for a related di-alkylation reaction is presented below, providing insight into the parameters relevant for the synthesis of this compound.

ParameterOptimized ConditionReactants
Catalyst/Base K2CO3 (2.0 equiv.)Methyl 3,5-dihydroxybenzoate (1.0 equiv.)
Alkylating Agent (Bromomethyl)cyclohexane (2.1 equiv.)
Solvent Anhydrous DMF
Temperature 80 °C
Time 3 hours
Atmosphere Inert

Influence of Solvent Systems on Reaction Yields and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound and its precursors, profoundly affecting reaction rates, yields, and sometimes the product distribution.

The O-alkylation of phenols is typically performed in polar aprotic solvents. These solvents are capable of dissolving both the ionic intermediate (phenoxide) and the organic alkylating agent, creating a homogeneous reaction environment.

Dimethylformamide (DMF): DMF is a highly effective solvent for this type of reaction. In the synthesis of O-alkylated derivatives of Methyl 3,5-dihydroxybenzoate, switching to DMF was a key modification that allowed the reaction to proceed effectively. fordham.edu Its high polarity helps to stabilize the potassium phenoxide intermediate, and its high boiling point allows for reactions to be conducted at elevated temperatures, thereby increasing the reaction rate. fordham.edu Optimized procedures have been reported using anhydrous DMF to prevent the hydrolysis of reactants or products. fordham.edu

Acetone: In contrast, less polar solvents like acetone have been found to be ineffective for similar alkylations. An initial attempt to prepare a di-O-alkylated ether using K2CO3 in acetone at 60 °C did not proceed, presumably due to the lower reactivity of the specific alkyl halide used and the insufficient polarity of acetone to facilitate the reaction. fordham.edu

Methanol: For the precursor synthesis, specifically the esterification of 3,5-dihydroxybenzoic acid to form Methyl 3,5-dihydroxybenzoate, methanol serves as both a reactant and the solvent. google.com In this acid-catalyzed reaction, using a large excess of methanol shifts the equilibrium towards the product side, resulting in high yields of the desired methyl ester. google.comekb.eg

The following table summarizes the influence of different solvents on related synthetic transformations.

SolventReaction TypeObservationReference
Dimethylformamide (DMF) O-AlkylationSuccessful reaction, leading to both mono- and di-alkylated products. fordham.edu fordham.edu
Acetone O-AlkylationReaction did not proceed, highlighting its unsuitability for this specific transformation. fordham.edu fordham.edu
Methanol EsterificationActs as both solvent and reagent, leading to high yields (e.g., 92.6%) of the methyl ester. google.com google.com

Post-reaction workup often involves managing the removal of high-boiling solvents like DMF. This is typically achieved by adding an extraction solvent like ethyl acetate and then washing the organic layer multiple times with water and brine to remove the DMF. fordham.edu

Implementation of Green Chemistry Principles in Synthetic Pathways

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.combeilstein-journals.org The application of these principles to the synthesis of this compound and its precursors can significantly enhance the environmental benignity of the process.

Atom Economy and Waste Prevention: The first principle of green chemistry is waste prevention. sphinxsai.com Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The esterification of 3,5-dihydroxybenzoic acid with methanol to form the precursor is a condensation reaction that produces water as the only byproduct, representing good atom economy. ekb.eg Similarly, the benzylation step is an addition reaction where the benzyl group is attached to the phenol, with the halide and the cation from the base forming a salt as the primary byproduct.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The syntheses described rely on catalytic amounts of acid (for esterification) or a base that is consumed but used in manageable quantities (for alkylation). fordham.edugoogle.com Developing reusable heterogeneous catalysts, such as the silica-supported methanesulfonic acid used for synthesizing other heterocyclic compounds, could further improve the green credentials of these pathways by simplifying purification and allowing for catalyst recycling. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. While the O-alkylation step benefits from heating to 80°C to achieve a reasonable reaction time, exploring more active catalyst systems that could operate at lower temperatures would be a valuable green improvement. fordham.edu

Chemical Reactivity and Advanced Organic Transformations of this compound

This compound possesses three key functional groups—a methyl ester, a phenolic hydroxyl group, and a benzyl ether—each conferring specific reactivity upon the molecule and making it a versatile intermediate in organic synthesis.

Nucleophilic Substitution Reaction Profiles

The phenolic hydroxyl group of this compound is nucleophilic and can participate in various substitution reactions. The synthesis of the title compound itself involves a nucleophilic substitution, where the phenoxide of a precursor (Methyl 3,5-dihydroxybenzoate) acts as the nucleophile to displace a halide from benzyl bromide. fordham.edu

Once formed, the remaining free hydroxyl group in this compound can undergo further O-alkylation under basic conditions. For example, reacting it with another equivalent of an alkyl halide in the presence of a base like K2CO3 would yield a di-O-alkylated product. This reactivity allows for the sequential introduction of two different alkyl groups onto the aromatic ring, making it a useful synthon for more complex molecules. fordham.edu

Oxidation and Reduction Pathway Characterization

The functional groups within this compound exhibit distinct behaviors under oxidative and reductive conditions.

Reduction Pathways: The benzyl ether group is susceptible to cleavage by catalytic hydrogenation. This common deprotection strategy involves reacting the compound with hydrogen gas (H2) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This reaction, known as hydrogenolysis, cleaves the carbon-oxygen bond of the benzyl ether, liberating the free phenol and producing toluene as a byproduct. organic-chemistry.org

In a study on a closely related molecule, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, hydrogenation using 10% Pd/C resulted in the simultaneous reduction of a carbon-carbon double bond and the cleavage (O-deprotection) of the benzyl ether. unimi.it This demonstrates that the benzyl ether is readily reduced under standard hydrogenation conditions, a critical consideration when planning multi-step syntheses involving other reducible functional groups. organic-chemistry.orgunimi.it

Oxidation Pathways: While the aromatic ring is generally stable to oxidation, the benzyl ether can be cleaved under oxidative conditions. Strong oxidizing agents can be used, though this may lack selectivity. More specific reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are particularly effective for cleaving p-methoxybenzyl ethers, but methods have also been developed for simple benzyl ethers. organic-chemistry.org Another method involves oxidation with ozone, which results in the formation of a benzoic ester. organic-chemistry.org These oxidative cleavage methods offer an alternative to hydrogenation, especially when other functional groups in the molecule are sensitive to reduction.

Hydrolytic Cleavage of Ester and Other Functional Groups

The methyl ester group in this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method. This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility. chemspider.comresearchgate.net For example, a related methyl ester was hydrolyzed in high yield (95%) by heating under reflux for 4 hours with NaOH in a water/methanol mixture. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, ultimately leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final carboxylic acid product. chemspider.comunimi.it

This transformation is fundamental as it converts the ester, which may be used as a protecting group or for purification purposes, into a carboxylic acid. The carboxylic acid can then be used for further transformations, such as amide bond formation or other reactions characteristic of this functional group. fordham.edu

Intramolecular Cyclization Reactions for Novel Scaffold Construction

Precursors derived from this compound, a versatile building block, can be functionalized with reactive moieties that, under specific conditions, participate in intramolecular ring-forming reactions. These transformations lead to the generation of diverse and often complex polycyclic structures. The inherent functionalities of the benzoate core, including the benzyloxy and hydroxyl groups (or their protected forms), play a crucial role in directing the regioselectivity and stereoselectivity of these cyclization events. Explored herein are thermal and photochemical methodologies that have been successfully employed to convert tailored precursors into novel heterocyclic frameworks.

Thermal Cyclization of an Aryl Propargyl Ether Derivative

A notable example of intramolecular cyclization involves the thermal rearrangement and subsequent ring closure of Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate. This reaction proceeds through a cascade of pericyclic reactions to afford valuable chromene scaffolds.

Detailed research findings have shown that heating Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate in a high-boiling solvent such as N,N-diethylaniline at 210°C for 24 hours results in the formation of a mixture of two isomeric chromene derivatives. mdpi.com The reaction is initiated by a unimi.itunimi.it-sigmatropic rearrangement, a type of Claisen rearrangement, of the propargyl ether to form an allenyl intermediate. This is followed by a 6π-electrocyclization and subsequent tautomerization to yield the stable aromatic chromene ring system.

The two products formed are Methyl 7-(benzyloxy)-2H-chromene-5-carboxylate and Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate. mdpi.com The formation of these two constitutional isomers arises from the two possible modes of cyclization of the allenyl intermediate onto the aromatic ring.

PrecursorReaction ConditionsProductsYield
Methyl 3-(benzyloxy)-5-(propargyloxy)benzoateN,N-diethylaniline, 210°C, 24 hMethyl 7-(benzyloxy)-2H-chromene-5-carboxylate and Methyl 5-(benzyloxy)-2H-chromene-7-carboxylateNot explicitly stated for individual isomers

Photochemical [2+2] Cycloaddition of Alkenyloxy Derivatives

In contrast to thermal methods, photochemical reactions offer an alternative pathway to construct unique molecular architectures that may not be accessible through ground-state chemistry. Intramolecular [2+2] photocycloaddition reactions of precursors bearing an alkenyloxy side chain have been investigated for derivatives of 3,5-dihydroxybenzoic acid. researchgate.net

While studies explicitly detailing the photocycloaddition of Methyl 3-(benzyloxy)-5-(alkenyloxy)benzoate are not prevalent, research on the closely related 3-alkenyloxy-5-hydroxybenzoic acid derivatives provides significant insights into this synthetic strategy. The irradiation of these compounds leads to the formation of highly functionalized and strained polycyclic systems. researchgate.net

The reaction is believed to proceed via the excitation of the aromatic ring, which then undergoes a [2+2] cycloaddition with the tethered alkene. This initial cycloadduct can then undergo further rearrangements or reactions, often acid-catalyzed, to yield stable, highly functionalized alkyloxyenone derivatives. researchgate.net The nature of the alkene and the length of the tether are critical in determining the feasibility and outcome of the cyclization. This methodology holds promise for the generation of complex bicyclic and tricyclic frameworks from precursors of this compound, assuming the benzyloxy group does not interfere with the desired photochemical transformation.

Precursor ClassReaction ConditionsResulting ScaffoldKey Features
3-Alkenyloxy-5-hydroxybenzoic acid derivativesIrradiation (e.g., λ = 254 nm), often in the presence of acidHighly functionalized alkyloxyenone derivatives (Bicyclic/Tricyclic systems)Formation of strained ring systems; potential for further transformations

These examples underscore the utility of intramolecular cyclization reactions in transforming appropriately functionalized precursors of this compound into novel and complex molecular scaffolds. The choice between thermal and photochemical methods allows for the selective synthesis of different classes of heterocyclic compounds, highlighting the versatility of this approach in modern organic synthesis.

The Biological Activities of this compound: An Uncharted Territory

Despite significant interest in the pharmacological potential of benzoate derivatives, the specific biological activities and molecular interactions of this compound remain largely unexplored in publicly available scientific literature. Comprehensive searches for data pertaining to its mechanisms of action, molecular targets, and influence on cellular pathways have yielded no specific research findings.

This notable absence of information precludes a detailed analysis of its potential therapeutic effects or its role in biological processes. The scientific community has yet to publish studies that would elucidate its interactions with specific enzymes, proteins, or receptors. Consequently, there is no available data to characterize its binding dynamics, potential for allosteric modulation, or the nature of its non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or π-π stacking.

Furthermore, the impact of this compound on intracellular signaling and cellular functions is currently unknown. There are no reports on its influence on key metabolic pathways or its effects on post-translational modifications, including acetylation and deacetylation processes.

While the broader class of benzoate compounds has been the subject of various studies, any extrapolation of their properties to this compound would be purely speculative and scientifically unfounded. The unique structural features of this particular compound, namely the benzyloxy and hydroxyl groups at the 3 and 5 positions of the benzoate ring, respectively, necessitate specific investigation to determine its biological profile.

Mechanisms of Action and Molecular Interactions Underlying Biological Effects

Modulation of Intracellular Signaling and Cellular Pathways

Disruption of Pathological Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to a vast array of cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can disrupt these pathological interactions represents a promising therapeutic strategy. While there is no specific research demonstrating that Methyl 3-(benzyloxy)-5-hydroxybenzoate acts as a disruptor of pathological protein-protein interactions, the general structural motifs present in the molecule are found in compounds that do exhibit such activity.

The disruption of PPIs often involves small molecules that can mimic key amino acid residues at the protein interface, particularly "hot spot" residues that contribute most to the binding energy. These small molecules can bind to one of the protein partners, inducing a conformational change that prevents the formation of the protein complex, or they can directly compete for binding at the interface.

Mechanisms of Immunomodulatory Effects

The immune system is a complex network of cells and signaling molecules that protects the body from pathogens and disease. Immunomodulatory compounds can alter the functioning of the immune system, either by enhancing its activity (immuno-stimulation) or suppressing it (immuno-suppression).

A study on 4-(Benzyloxy)phenol, a compound with some structural similarity to this compound, has shown immunomodulatory activity. This compound was found to facilitate the clearance of mycobacteria within human macrophages by modulating cytokine signaling pathways, specifically involving IL-35 and the JAK1/STAT3 pathway nih.gov. While this finding is for a related but distinct molecule, it suggests that the benzyloxy-phenol scaffold may have the potential to interact with components of the immune system. However, no studies have specifically investigated the immunomodulatory effects of this compound.

Structure-Activity Relationship (SAR) Elucidation for Rational Design

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective drugs. By systematically modifying the chemical structure of a lead compound and observing the effect on its biological activity, researchers can identify the key molecular features responsible for its pharmacological effects. The following sections discuss the potential impact of various structural components of this compound based on general principles observed in related classes of compounds, as direct SAR studies on this specific molecule are not available.

Impact of the Benzyloxy Moiety on Biological Potency and Selectivity

The benzyloxy group is a common substituent in pharmacologically active molecules. Its presence can influence a compound's biological activity in several ways:

Steric Bulk and Hydrophobicity: The bulky and hydrophobic nature of the benzyloxy group can enhance binding to hydrophobic pockets within target proteins. This can lead to increased potency and, in some cases, improved selectivity for a particular target over others.

Aromatic Interactions: The phenyl ring of the benzyloxy group can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site, further stabilizing the ligand-protein complex.

Metabolic Stability: The benzyloxy group can influence the metabolic stability of a molecule, potentially protecting it from enzymatic degradation and thereby prolonging its duration of action.

In a study of benzyloxy ortho/para-substituted chalcones as inhibitors of human monoamine oxidases (hMAOs), the position of the benzyloxy group was found to be critical for activity and selectivity. Specifically, a para-benzyloxy group on the B-ring enhanced hMAO-B inhibition nih.gov. This highlights the importance of the spatial arrangement of the benzyloxy moiety for optimal interaction with the target enzyme.

Significance of the Hydroxyl Group Substitution Pattern

The position and number of hydroxyl groups on an aromatic ring are well-established determinants of biological activity in many classes of compounds.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in a protein's active site. The specific location of the hydroxyl group dictates the geometry of these interactions and is often critical for binding affinity.

Electronic Effects: The hydroxyl group is an electron-donating group, which can influence the electronic properties of the aromatic ring and, consequently, its reactivity and interaction with biological targets.

Antioxidant Activity: Phenolic hydroxyl groups are known to contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals. The number and position of these groups can significantly impact this property.

Research on hydroxybenzoic acids has shown that the position of the hydroxyl group influences the formation of supramolecular interactions acs.org. This underscores the importance of the hydroxyl group's location in directing intermolecular forces, a key aspect of ligand-receptor binding.

Consequences of Ester Group Modifications on Pharmacological Profile

The methyl ester group in this compound can also be a target for modification to optimize its pharmacological profile.

Hydrolysis and Prodrug Strategy: Esters can be hydrolyzed in vivo by esterase enzymes to release the corresponding carboxylic acid. This can be exploited in a prodrug strategy, where the ester form enhances properties like membrane permeability, and the active drug (the carboxylic acid) is released at the site of action. The rate of hydrolysis can be tuned by modifying the alcohol portion of the ester.

Solubility and Bioavailability: Modification of the ester group can alter the physicochemical properties of the molecule, such as its solubility and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Target Interactions: The ester group itself can participate in hydrogen bonding or dipole-dipole interactions within a binding site, and modifications to this group could either enhance or disrupt these interactions.

Studies on p-hydroxybenzoate esters (parabens) have shown that they can undergo transesterification in the presence of alcohols in human intestinal cells, a process that competes with hydrolysis nih.gov. This highlights that modifications to the ester group can lead to alternative metabolic pathways.

Analysis of Positional Isomerism and Diverse Substituent Effects on Efficacy and Selectivity

The effect of different substituents on the aromatic ring can also be profound. Electron-donating or electron-withdrawing groups can alter the pKa of the hydroxyl group and the reactivity of the aromatic ring. The size and hydrophobicity of the substituents will also influence binding affinity and selectivity. For instance, studies on substituted benzimidazoles have demonstrated that modifications in both the benzimidazole and phenyl rings lead to significant differences in their inhibitory activities against acetylcholinesterase and butyrylcholinesterase nih.gov.

Correlation between Lipophilicity and Observed Biological Activity

The lipophilicity of a compound is a critical determinant of its biological activity, influencing its ability to cross cell membranes and interact with molecular targets. The presence of the benzyl (B1604629) group in this compound significantly increases its lipophilicity compared to its parent compound, methyl 3,5-dihydroxybenzoate. This enhanced lipophilicity may facilitate its passage through the lipid bilayers of cell membranes, potentially increasing its bioavailability at intracellular sites of action.

Generally, for phenolic compounds, a parabolic relationship exists between lipophilicity and biological activity. While increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets in enzymes or receptors, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids, which may decrease its effective concentration at the target site. The optimal lipophilicity for a given biological activity is therefore a balance between these competing factors.

Predicted Lipophilicity of this compound and Related Compounds

CompoundMolecular FormulaPredicted LogP*
This compoundC15H14O42.9
Methyl 3,5-dihydroxybenzoateC8H8O41.1
Benzyl benzoate (B1203000)C14H12O23.9

*Predicted LogP values are estimations of the compound's lipophilicity.

Metabolic Fate and In Vivo Stability Investigations

The metabolic fate of this compound in vivo has not been directly studied. However, based on its chemical structure, which features a benzyl ether linkage and a methyl ester, its metabolic pathways can be predicted.

Elucidation of In Vivo Metabolic Pathways

The primary metabolic pathways for this compound are expected to involve the cleavage of the benzyl ether and hydrolysis of the methyl ester.

O-Debenzylation: The benzyl ether bond is susceptible to cleavage by cytochrome P450 enzymes in the liver. This reaction would yield 3,5-dihydroxybenzoic acid methyl ester and toluene, which would be further metabolized to benzyl alcohol and then benzoic acid.

Ester Hydrolysis: The methyl ester group can be hydrolyzed by various esterases present in the plasma and tissues, leading to the formation of 3-(benzyloxy)-5-hydroxybenzoic acid.

These initial metabolites would likely undergo further phase II conjugation reactions, such as glucuronidation or sulfation of the hydroxyl groups, to increase their water solubility and facilitate their excretion.

Characterization of Enzymatic Degradation and Biotransformation Processes

The enzymatic degradation of this compound is anticipated to be carried out by two main classes of enzymes:

Cytochrome P450 (CYP) enzymes: These are primarily responsible for the oxidative cleavage of the benzyl ether. Various CYP isoforms may be involved in this process.

Esterases: Carboxylesterases, widely distributed in the body, would catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Identification of Factors Influencing Metabolic Stability and Clearance

The metabolic stability and clearance of this compound would be influenced by several factors, including:

Enzyme kinetics: The rates of O-debenzylation and ester hydrolysis, governed by the affinity of the compound for the respective enzymes (Km) and the maximum reaction velocity (Vmax).

Plasma protein binding: The extent to which the compound binds to plasma proteins can affect its availability for metabolism.

Hepatic blood flow: For compounds that are rapidly metabolized, their clearance can be limited by the rate at which they are delivered to the liver.

Individual variations: Genetic polymorphisms in metabolizing enzymes (e.g., CYPs and esterases) can lead to inter-individual differences in the metabolic clearance of the compound.

Metabolite Identification and Structural Characterization

Based on the predicted metabolic pathways, the following metabolites could be expected to be formed from this compound:

Potential Metabolites of this compound

Metabolite NameChemical StructureMetabolic Reaction
3-(Benzyloxy)-5-hydroxybenzoic acidC14H12O4Ester hydrolysis
Methyl 3,5-dihydroxybenzoateC8H8O4O-Debenzylation
3,5-Dihydroxybenzoic acidC7H6O4O-Debenzylation and Ester hydrolysis
Benzyl alcoholC7H8OProduct of O-debenzylation
Benzoic acidC7H6O2Oxidation of benzyl alcohol

The definitive identification and structural characterization of these metabolites would require in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models and analysis of biological fluids using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Advanced Research Methodologies, Translational Aspects, and Future Directions

Development and Optimization of High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for their effects on a specific biological target. bmglabtech.com For a compound like Methyl 3-(benzyloxy)-5-hydroxybenzoate, HTS provides a means to efficiently identify potential biological activities, paving the way for more detailed investigation. The process involves the miniaturization and automation of assays to test compound libraries against biological targets in a time- and cost-effective manner. bmglabtech.comyoutube.com

Design of In Vitro and In Vivo Bioassays

The initial evaluation of the biological potential of this compound relies on meticulously designed bioassays. These assays can be broadly categorized as in vitro (conducted in a controlled environment outside a living organism, such as a test tube or microplate) and in vivo (conducted within a whole, living organism).

In Vitro Assays: These are the primary tools for HTS. For a compound like this compound, which is a derivative of benzoic acid, assays could be designed based on known activities of this chemical class. For instance, researchers have screened benzoic acid derivatives for their ability to modulate lipid accumulation in microorganisms like Schizochytrium limacinum. nih.gov An assay to test this compound could involve incubating the target organism or cell line with various concentrations of the compound and using a fluorescent dye that binds to lipids to quantify changes in lipid production. Other potential in vitro assays include:

Enzyme Inhibition Assays: Testing the compound's ability to inhibit a specific enzyme target.

Receptor Binding Assays: Measuring the affinity of the compound for a particular cellular receptor.

Cell Viability/Proliferation Assays: Assessing the compound's effect on the growth and health of specific cell lines (e.g., cancer cells, immune cells).

In Vivo Assays: Following promising results from in vitro studies, in vivo models are employed to understand a compound's effect in a complex biological system. While specific in vivo data for this compound is not widely published, a typical approach would involve administering the compound to model organisms (e.g., mice, zebrafish) to evaluate its efficacy and pharmacokinetics. For example, if in vitro assays suggest anti-inflammatory potential, an in vivo model of induced inflammation could be used to assess the compound's ability to reduce swelling or inflammatory markers.

Implementation of High-Throughput Screening (HTS) Approaches for Compound Libraries

HTS leverages automation, robotics, and sophisticated data analysis to screen vast collections of chemicals, known as compound libraries. chemcopilot.commalvernpanalytical.com this compound would be included as one of many compounds in such a library. The HTS workflow is a systematic process: bmglabtech.com

Library Preparation: The compound is dissolved (typically in DMSO) and precisely arrayed into microplates (e.g., 384- or 1536-well formats).

Automated Liquid Handling: Robotic systems dispense minuscule volumes of the compound from the library plate into assay plates containing the biological target (e.g., an enzyme, cells). chemcopilot.com

Assay Execution & Readout: After an incubation period, automated plate readers measure the assay signal. Common detection methods include fluorescence, luminescence, or absorbance, which are designed to correlate with the biological activity of interest. chemcopilot.com

Data Analysis: The raw data is analyzed to identify "hits"—compounds that exhibit a desired level of activity. A statistical metric known as the Z'-factor is often used to assess the quality and reliability of the HTS assay. chemcopilot.com

The results from an HTS campaign can be visualized in a data table that highlights the most active compounds for follow-up studies.

Table 1: Illustrative HTS Results for a Hypothetical Enzyme Inhibition Assay
Compound IDStructureConcentration (µM)% InhibitionHit Status
CHEM-001Structure A105.2Inactive
CHEM-002 (this compound)This compound1068.7Active
CHEM-003Structure C108.1Inactive
CHEM-004Structure D1092.4Active

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Biology

Once a compound is identified as a "hit," a variety of advanced analytical techniques are employed to confirm its structure, purity, and interactions with biological macromolecules.

High-Resolution NMR Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C). For this compound, high-resolution NMR would be used to confirm the connectivity and spatial arrangement of its atoms.

¹H NMR: This technique identifies the different types of protons in the molecule. The spectrum would show characteristic signals for the aromatic protons on both benzene (B151609) rings, a singlet for the methoxy (B1213986) group (-OCH₃), and a singlet for the benzylic protons (-CH₂-).

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would correspond to a distinct signal in the spectrum. rsc.org

The expected chemical shifts in the NMR spectra are crucial for structural verification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypeAssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
AromaticProtons on benzyl (B1604629) ring~7.3-7.5~127-136
AromaticProtons on benzoate (B1203000) ring~6.5-7.1~107-159
Benzylic-O-CH₂-Ph~5.1~70
Methoxy-COOCH₃~3.9~52
CarbonylC=ON/A~167

X-ray Crystallography for Ligand-Protein Complex Determination

To understand how a compound exerts its biological effect, it is essential to determine its three-dimensional structure when bound to its protein target. X-ray crystallography is the gold standard for this purpose. libretexts.org The technique involves crystallizing the target protein in the presence of the ligand (this compound) and then diffracting X-rays through the resulting co-crystal. libretexts.org

The process involves several key steps:

Crystallization: Growing a highly ordered crystal of the protein-ligand complex. This remains a significant bottleneck in the field. libretexts.org

X-ray Diffraction: Bombarding the crystal with a focused beam of X-rays and recording the resulting diffraction pattern.

Structure Solution: Using the diffraction data to calculate an electron density map of the molecule.

Model Building and Refinement: Building an atomic model of the protein and the bound ligand into the electron density map, revealing the precise binding orientation and the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for the affinity.

While specific crystallographic data for a this compound-protein complex is not publicly available, this technique would be critical for any drug development program based on this scaffold. It provides the ultimate structural proof of the mechanism of action, guiding further chemical optimization of the compound to improve potency and selectivity.

Mass Spectrometry Techniques for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. uconn.edu In the context of chemical biology and drug development, liquid chromatography coupled with mass spectrometry (LC-MS) is vital for studying a compound's metabolism. researchgate.netnih.gov

When a compound like this compound is introduced into a biological system, it can be modified by metabolic enzymes into various metabolites. Identifying these metabolites is crucial, as they may be responsible for the compound's activity or potential toxicity. ijpras.com

The typical workflow involves:

Incubation: The compound is incubated with a metabolic system, such as liver microsomes (in vitro) or administered to an animal model (in vivo).

LC Separation: The resulting mixture of parent compound and metabolites is separated using liquid chromatography.

MS Detection and Analysis:

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental composition of potential metabolites. ijpras.com

Tandem Mass Spectrometry (MS/MS): The parent compound and potential metabolites are fragmented within the mass spectrometer. The resulting fragmentation patterns provide structural information that helps to identify the sites of metabolic modification. uconn.edu

Common metabolic pathways for this compound could include O-debenzylation, hydrolysis of the methyl ester, or hydroxylation of the aromatic rings. HRMS allows for the detection of these mass shifts.

Table 3: Predicted Metabolites of this compound and Their Expected Mass
CompoundMetabolic ReactionMolecular FormulaMonoisotopic Mass (Da)Mass Shift (Da)
Parent CompoundN/AC₁₅H₁₄O₄258.0892N/A
Metabolite 1O-DebenzylationC₈H₈O₄168.0423-90.0469
Metabolite 2Ester HydrolysisC₁₄H₁₂O₄244.0736-14.0156
Metabolite 3Aromatic HydroxylationC₁₅H₁₄O₅274.0841+15.9949

Advanced Research Methodologies Insufficient for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the advanced research methodologies, translational aspects, and future directions focused specifically on the chemical compound this compound. The stringent requirements of the requested article—to focus solely on this compound and adhere to a detailed outline of its rational drug design and development—cannot be met with the current body of accessible research.

Initial searches confirm the chemical identity of this compound, including its molecular formula (C15H14O4) and CAS number (54915-31-0). It is commercially available from various chemical suppliers.

One study was identified that utilized a closely related precursor, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, in the synthesis of chromane (B1220400) derivatives. mdpi.comunimi.it However, this research focuses on the synthetic pathway and characterization of the final chromane products as potential antitubercular agents, rather than on the rational design, scaffold modification, or development of this compound itself as a lead compound.

The requested article outline included detailed sections on:

Rational Design and Development of Novel Derivatives: Including strategic scaffold modification, derivatization, prodrug design, and delivery strategies.

Integrated Drug Discovery and Development Frameworks: Encompassing structure-based drug design (SBDD), fragment-based drug discovery (FBDD), and systematic lead compound optimization.

Extensive searches for these specific drug discovery and development methodologies applied to this compound did not yield any relevant results. The compound does not appear to have been a central molecule of interest in published rational drug design campaigns or lead optimization studies. General principles of SBDD, FBDD, and lead optimization are well-documented in the scientific literature, but their specific application to this compound is not described.

Consequently, the creation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time due to the absence of the necessary primary research data.

Integrated Drug Discovery and Development Frameworks

Design Principles for Multi-Target-Directed Ligands (MTDLs)

The development of Multi-Target-Directed Ligands (MTDLs) represents a significant paradigm shift from the traditional "one-target, one-drug" approach, particularly for complex, multifactorial diseases like neurodegenerative disorders. researchgate.netnih.gov The core principle of MTDL design is to incorporate multiple pharmacophores into a single molecular entity, enabling it to simultaneously modulate several biological targets involved in the disease pathology. researchgate.netrsc.org This strategy is considered a promising avenue for treating conditions such as Alzheimer's disease (AD), where multifaceted pathogenesis involves amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and cholinergic deficits. nih.gov

The scaffold of this compound offers a versatile platform for the rational design of MTDLs. Its structure, featuring a central benzoic acid core with hydroxyl and benzyloxy substituents, can be systematically modified. Design strategies often involve molecular hybridization, where distinct pharmacophoric units are linked together. For instance, a fragment known to inhibit an enzyme like acetylcholinesterase (AChE) could be combined with a moiety possessing antioxidant or metal-chelating properties. nih.gov The goal is to create a synergistic effect within one molecule, which can offer advantages over combination therapies, potentially reducing drug-drug interactions and improving patient compliance. rsc.org

Key design considerations for developing MTDLs from a scaffold like this compound include:

Pharmacophore Combination: Integrating structural motifs from known active compounds that target different aspects of a disease pathway. For example, combining a cholinesterase inhibitor template with an antioxidant pharmacophore. nih.gov

Linker Optimization: The nature, length, and flexibility of the linker connecting the pharmacophores are crucial for ensuring that each part of the MTDL can effectively interact with its respective target.

Physicochemical Properties: Maintaining drug-like properties, such as appropriate molecular weight, lipophilicity, and solubility, is essential for ensuring bioavailability and brain permeability, especially for central nervous system (CNS) disorders.

Emerging Research Areas and Unexplored Therapeutic Applications

The structural framework of this compound and its derivatives holds potential for exploring a range of novel molecular targets beyond their initial applications. Research into structurally similar compounds has revealed activities against various enzymes and pathways implicated in a multitude of diseases.

One emerging area is the targeting of sirtuins, a class of enzymes involved in regulating metabolism and cellular stress. Specifically, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin subtype that is considered a potential therapeutic target in cancer. nih.gov This suggests that modifying the this compound scaffold could yield new selective sirtuin modulators.

Another promising avenue lies in the development of agents for neurodegenerative conditions like Parkinson's disease (PD). The pathogenesis of PD involves factors such as oxidative stress, neuroinflammation, and the activity of monoamine oxidase B (MAO-B). nih.gov Novel derivatives incorporating a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) structure have demonstrated potent and selective MAO-B inhibition, along with antioxidant, metal-chelating, and anti-neuroinflammatory properties. nih.gov Given the structural similarities, the this compound core could serve as a starting point for designing new multifunctional agents for PD.

Furthermore, the basic hydroxybenzoic acid structure is found in numerous natural products with diverse biological activities, including antimicrobial and molluscicidal effects, highlighting the broad therapeutic potential that could be explored through chemical modification. nih.gov

While the MTDL approach integrates multiple functions into one molecule, the investigation of combination therapies involving derivatives of this compound remains a viable and important research area. The synergistic effects of combining a novel agent with existing drugs can lead to enhanced therapeutic efficacy, reduced dosages, and potentially minimized side effects.

Current Challenges and Future Perspectives in this compound Research

A primary challenge in the development of any new therapeutic agent is achieving high potency for the intended target while maintaining selectivity over other related targets to minimize off-target effects. For derivatives of this compound, enhancing these properties requires rigorous structure-activity relationship (SAR) studies and lead optimization.

Research on related scaffolds provides a roadmap for these efforts. For instance, in the development of SIRT5 inhibitors based on a 2-hydroxybenzoic acid hit, a lead optimization campaign resulted in a compound with a 10-fold improvement in potency. nih.gov This was achieved by systematically modifying the core structure and analyzing how these changes affected inhibitory activity. Key strategies include:

Computational Modeling: Using molecular docking to predict the binding modes of derivatives within the active site of a target enzyme can guide the design of modifications that enhance binding affinity.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency or selectivity.

Systematic Structural Modification: Altering substituents on the aromatic rings to probe interactions with the target protein and optimize binding.

The table below illustrates potential modifications to the this compound scaffold and their intended effects on potency and selectivity.

Modification Strategy Example Intended Effect
Alter Aromatic Substituents Introduction of electron-withdrawing or -donating groups on the phenyl rings.Enhance binding interactions (e.g., π-π stacking, hydrogen bonding) with the target protein.
Modify Linker Group Replace the ester group with an amide or other bioisostere.Alter conformational flexibility and introduce new hydrogen bonding opportunities.
Scaffold Hopping Replace the benzoate core with a different heterocyclic system (e.g., benzothiazole).Explore new binding pockets and improve selectivity against related targets.

Metabolic instability is a significant hurdle in drug development, often leading to poor bioavailability and short half-lives that can render a promising compound clinically ineffective. researchgate.net The structure of this compound contains several moieties that are potentially susceptible to metabolic breakdown.

The phenolic hydroxyl group is a common site for phase II conjugation reactions, particularly rapid glucuronidation, which facilitates excretion. psu.edu The methyl ester linkage is vulnerable to hydrolysis by esterase enzymes. thegoodscentscompany.com Furthermore, unsubstituted benzene rings can be sites of oxidation by cytochrome P450 (CYP) enzymes. pressbooks.pub

Several well-established strategies can be employed to address these metabolic liabilities:

Blocking Sites of Metabolism: Introducing metabolically stable groups, such as fluorine atoms, at positions prone to oxidation can prevent enzymatic breakdown. pressbooks.pub For example, placing a fluorine atom at the para-position of a phenyl ring is a common tactic to block hydroxylation. pressbooks.pub

Replacing Labile Groups: The methyl ester group could be replaced with a more stable amide linkage to prevent hydrolysis. psu.edu

Steric Shielding: Introducing bulky groups near a metabolically vulnerable site can sterically hinder the approach of metabolic enzymes. psu.edu

The following table summarizes strategies to mitigate the metabolic liabilities of the this compound structure.

Metabolic Liability Potential Strategy Rationale
Phenolic Glucuronidation Convert the hydroxyl group to a pro-drug form or introduce steric hindrance nearby.Mask the site of conjugation or physically block access by glucuronosyltransferase enzymes. psu.edu
Ester Hydrolysis Replace the methyl ester with a metabolically stable bioisostere, such as an amide.Amides are generally more resistant to hydrolysis by esterases. psu.edu
Aromatic Oxidation Introduce electron-withdrawing groups or fluorine atoms onto the phenyl rings.Deactivates the rings towards CYP-mediated oxidation. pressbooks.pub
N-debenzylation Replace the benzyl group with a benzoyl group.The benzoyl moiety is hypothesized to be more resistant to oxidation. nih.gov

Approaches for Improved Bioavailability and Optimized Pharmacokinetic Profiles

The therapeutic potential of many phenolic compounds, including this compound, is often limited by suboptimal pharmacokinetic properties, such as poor oral bioavailability. Low aqueous solubility, instability in the gastrointestinal tract, and rapid metabolism can significantly hinder the systemic exposure to the compound. researchgate.net To overcome these challenges, various advanced research methodologies are being explored to enhance bioavailability and optimize pharmacokinetic profiles. These strategies primarily fall into two categories: advanced formulation and delivery systems, and chemical modifications of the molecular structure.

Formulation and Delivery Strategies

The encapsulation of phenolic compounds into nano-sized delivery systems is a promising approach to improve their bioavailability. mdpi.com These technologies can protect the compound from degradation, enhance its solubility, and facilitate its transport across biological membranes.

Nanoformulations: Nanoparticles can significantly improve the oral bioavailability of polyphenols. nih.gov By encapsulating the active compound, these carriers can protect it from the harsh environment of the digestive system and facilitate its absorption. mdpi.comnih.gov

Lipid-Based Nanocarriers: Systems such as liposomes, nano-emulsions, and solid lipid nanoparticles (SLNs) are particularly effective for fat-soluble polyphenols. mdpi.com They can prevent degradation in the gastrointestinal tract and improve absorption. mdpi.com For instance, the bioavailability of resveratrol, a well-known polyphenol, was increased eight-fold when administered in a solid lipid formulation compared to a simple suspension. nih.gov

Polymeric Nanoparticles: These systems offer a versatile platform for targeted and controlled release of encapsulated compounds. researchgate.net The ability to tailor the size and surface properties of polymeric nanoparticles allows for optimized drug delivery, potentially leading to enhanced absorption and targeted distribution to specific tissues. researchgate.net

The following table summarizes the impact of nanoformulation on the bioavailability of representative phenolic compounds, illustrating the potential for these strategies to be applied to this compound.

Phenolic CompoundFormulation StrategyFold Increase in BioavailabilityReference
CurcuminNano-liposomesSignificant Improvement nih.gov
ResveratrolSolid Lipid Nanoparticles (SLNs)8-fold nih.gov
Epigallocatechin gallate (EGCG)Nanoparticle encapsulationEnhanced mdpi.com

This table is illustrative and based on findings for other phenolic compounds, suggesting potential avenues for this compound.

Chemical Modification Strategies

Altering the chemical structure of a compound is another key strategy to improve its pharmacokinetic profile. These modifications aim to enhance properties such as solubility, stability, and membrane permeability.

Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. This approach can be used to overcome issues like poor solubility or rapid metabolism. For phenolic compounds, this could involve esterification or glycosylation of the hydroxyl groups to improve water solubility and protect them from premature metabolism.

Structural Modification: Minor changes to the molecular structure can have a significant impact on the compound's physicochemical properties. For this compound, modifications could be explored to enhance its absorption and reduce its susceptibility to metabolic enzymes.

The table below outlines potential chemical modification strategies and their intended effects on the pharmacokinetic profile.

Modification StrategyPotential EffectRationale
Esterification of the hydroxyl groupImproved solubility and stabilityMasks the polar hydroxyl group, potentially increasing membrane permeability and protecting against rapid conjugation.
Introduction of polar functional groupsEnhanced aqueous solubilityCan improve dissolution in the gastrointestinal fluids, a prerequisite for absorption.
Synthesis of glycoside derivativesIncreased water solubility and potential for targeted deliveryGlycosylation can significantly enhance solubility and may interact with specific transporters.

This table presents hypothetical strategies for this compound based on general principles of medicinal chemistry.

By employing these advanced formulation and chemical modification strategies, it may be possible to significantly improve the bioavailability and optimize the pharmacokinetic profile of this compound, thereby enhancing its potential for therapeutic applications.

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